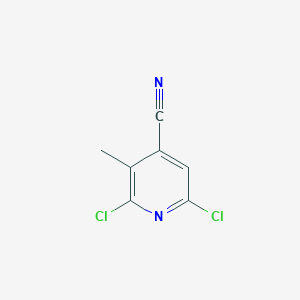

2,6-Dichloro-3-methylisonicotinonitrile

Descripción

Propiedades

Fórmula molecular |

C7H4Cl2N2 |

|---|---|

Peso molecular |

187.02 g/mol |

Nombre IUPAC |

2,6-dichloro-3-methylpyridine-4-carbonitrile |

InChI |

InChI=1S/C7H4Cl2N2/c1-4-5(3-10)2-6(8)11-7(4)9/h2H,1H3 |

Clave InChI |

TUFQHHCXSKXVFU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C(C=C1C#N)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations

Functional Group Variations :

- Nitrile vs. Ester/Carboxylic Acid : The nitrile group in the target compound distinguishes it from esters (e.g., Methyl 2,6-dichloroisonicotinate) and carboxylic acids (e.g., 2,6-Dichloro-3-methylisonicotinic acid). Nitriles are typically more electrophilic than esters, enabling nucleophilic additions (e.g., hydrolysis to amides or acids) .

- Methyl Position : Ethyl 2,6-dichloro-4-methylnicotinate (similarity 0.98) places the methyl group at the 4-position rather than the 3-position, altering steric and electronic effects. This positional isomerism may influence binding affinity in biological systems or catalytic reactivity .

Reactivity and Applications: Ester Derivatives: Ethyl 2,6-dichloro-3-methylisonicotinate (similarity 0.91) is likely used as a synthetic intermediate for pharmaceuticals due to the ester group’s versatility in hydrolysis or transesterification reactions. In contrast, the nitrile group in the target compound offers pathways for cyano-to-amine conversions, relevant in drug discovery . Acid Derivative: 2,6-Dichloro-3-methylisonicotinic acid (similarity 0.88) may exhibit higher solubility in aqueous media compared to the nitrile analog, making it suitable for formulations requiring polar solvents .

Structural Similarity Implications: The highest similarity (0.98) with Ethyl 2,6-dichloro-4-methylnicotinate suggests that minor positional changes (3- vs. Lower similarity scores (e.g., 0.86 for Methyl 2,6-dichloroisonicotinate) correlate with functional group divergence (ester vs. nitrile), underscoring the nitrile’s unique role in reactivity.

Research Findings and Inferences

- Synthetic Utility: The nitrile group in 2,6-Dichloro-3-methylisonicotinonitrile provides a strategic handle for further derivatization, such as palladium-catalyzed cyanation or reduction to primary amines, which are less feasible in ester or acid analogs .

- However, the nitrile’s electrophilicity may also introduce toxicity risks compared to esters or acids .

Métodos De Preparación

Nitration of 2,6-Dichloropyridine

- Method: Nitration of 2,6-dichloropyridine using nitric acid in sulfuric acid solvent with thionamic acid as a catalyst.

- Conditions: Temperature range 20–150 °C, reaction time 10–40 hours.

- Catalyst: Thionamic acid improves yield and reduces acid consumption and environmental pollution.

- Yield: Up to 88.3% yield with 95.5% purity reported.

- Post-treatment: Reaction mixture poured into ice water, filtration, washing to neutral.

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dichloropyridine |

| Nitrating agent | Nitric acid (90%) |

| Solvent | Sulfuric acid |

| Catalyst | Thionamic acid (1–10 mol%) |

| Temperature | 20–150 °C |

| Reaction time | 10–40 hours |

| Yield | ~88% |

| Purity | ~95.5% |

This method reduces nitric and sulfuric acid consumption and wastewater treatment difficulties compared to traditional oleum-based nitration.

Conversion to Isonicotinonitrile Derivative

The nitrated product (2,6-dichloro-3-nitropyridine) can be converted to the corresponding isonicotinonitrile derivative by reduction of the nitro group to an amino group followed by Sandmeyer-type cyanation or direct cyanation methods.

- Reduction: Catalytic hydrogenation or chemical reduction to 2,6-dichloro-3-aminopyridine.

- Cyanation: Using copper(I) cyanide or other cyanide sources under controlled conditions to introduce the nitrile group at the amino position.

This step is crucial for introducing the nitrile functionality characteristic of isonicotinonitriles.

Introduction of the 3-Methyl Group

The methyl group at the 3-position can be introduced by:

- Direct methylation: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions on the amino or hydroxy precursor.

- Alternative routes: Starting from 3-methylpyridine derivatives followed by chlorination and cyanation.

The methylation step requires careful control to avoid over-alkylation or side reactions.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The use of thionamic acid as a catalyst in nitration improves yield and reduces environmental impact by lowering acid consumption.

- The nitration reaction benefits from a wide temperature range and can be performed at room temperature with catalyst presence, simplifying scale-up.

- Traditional nitration methods using oleum or nitrosonitric acid mixtures result in lower yields (50–70%) and higher waste generation.

- Post-reaction workup involving pouring into ice water and filtration is effective for product isolation and purification.

- Cyanation and methylation steps require optimization of reagent stoichiometry and reaction conditions to maximize selectivity and yield.

Q & A

Q. What statistical approaches resolve batch-to-batch variability in bioactivity assays?

- Methodological Answer : Apply ANOVA to assess significance of variability. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Include internal standards (e.g., deuterated analogs) in LC-MS to normalize batch effects .

Literature and Data Retrieval

Q. What strategies enhance efficiency in retrieving peer-reviewed studies on this compound?

- Methodological Answer : Use CAS SciFindern with Boolean operators (e.g., "2,6-Dichloro-3-methylisonicotinonitrile" AND (synthesis OR kinetics)). Filter results by substance role (e.g., "reactant", "inhibitor") and refine using Concept tags for mechanistic studies or structural biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.